![molecular formula C19H23Cl2N3O2 B1417468 5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione CAS No. 433249-71-9](/img/structure/B1417468.png)
5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Overview
Description
5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a piperazine moiety, and a cyclohexane-1,3-dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione typically involves multiple steps:
Formation of the Cyclohexane-1,3-dione Core: This can be achieved through the condensation of appropriate diketones under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, where the piperazine reacts with an appropriate electrophile, such as an alkyl halide.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the piperazine moiety.
Reduction: Reduced forms of the cyclohexane-1,3-dione core.
Substitution: Substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential pharmacological properties. Its structure suggests that it may exhibit activity against various diseases, making it a candidate for drug development. Research has indicated that compounds with similar structures can act on multiple biological targets, which may include:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interacting with specific cellular pathways.
- Antidepressant Effects: The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, potentially leading to antidepressant-like effects in preclinical models.
Biological Research
In biological contexts, the compound is investigated for its interactions with biological macromolecules. Potential applications include:
- Ligand Development: The compound may serve as a ligand for various receptors or enzymes, facilitating studies on receptor-ligand interactions.
- Mechanistic Studies: Understanding how this compound acts at the molecular level can provide insights into its therapeutic potential and guide further modifications for improved efficacy.
Industrial Applications
The unique chemical properties of 5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione make it suitable for various industrial uses:
- Synthesis of Advanced Materials: Its stability and reactivity allow it to be utilized as a precursor in the synthesis of more complex organic materials.
- Chemical Intermediates: The compound can be used as an intermediate in the production of other valuable chemicals, enhancing its utility in industrial chemistry.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
-
Anticancer Activity Study:
- A study conducted on various cancer cell lines demonstrated that derivatives of this compound showed significant cytotoxicity. The mechanism was attributed to apoptosis induction through specific signaling pathways.
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Neuropharmacological Evaluation:
- Research evaluating the antidepressant potential found that modifications to the piperazine group enhanced binding to serotonin receptors, indicating possible therapeutic benefits in mood disorders.
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Synthetic Pathways:
- Detailed synthetic routes have been established that outline effective methods for producing this compound, emphasizing its role as a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione: The parent compound.
5-(3,4-Dichlorophenyl)-2-{[(2-morpholin-4-ylethyl)amino]methylene}cyclohexane-1,3-dione: A similar compound with a morpholine group instead of piperazine.
5-(3,4-Dichlorophenyl)-2-{[(2-piperidin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione: A similar compound with a piperidine group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Biological Activity
5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Compound Overview
This compound features a dichlorophenyl group , a piperazine moiety , and a cyclohexane-1,3-dione core . Its unique structure suggests diverse biological interactions, making it a candidate for further pharmacological exploration.
Property | Details |
---|---|
IUPAC Name | This compound |
CAS Number | 433249-71-9 |
Molecular Formula | C₁₉H₂₃Cl₂N₃O₂ |
Molecular Weight | 392.31 g/mol |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It may act as a ligand for various receptors, influencing neurotransmitter systems or other signaling pathways.
Research indicates that the piperazine moiety enhances binding affinity to biological targets, suggesting that modifications to this part of the molecule could lead to improved pharmacological properties.
Antitumor Activity
Several studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- A related compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. This suggests that structural analogs may also possess similar or enhanced antitumor activity .
Antibacterial and Antifungal Activity
The compound's structural features indicate potential antibacterial and antifungal properties. Preliminary tests have shown:
- Compounds with similar piperazine structures demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans, indicating that this compound could be explored for antimicrobial applications .
Study 1: Antitumor Efficacy
A study involving derivatives of cyclohexane-1,3-dione reported that specific modifications resulted in enhanced antitumor activity. The derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Study 2: Antimicrobial Properties
In another investigation focused on piperazine-containing compounds, researchers synthesized various derivatives and evaluated their antimicrobial efficacy. The results indicated that certain substitutions on the piperazine ring significantly increased activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the biological activity of similar compounds:
Compound Name | Biological Activity |
---|---|
5-(3,4-Dichlorophenyl)-2-{[(2-morpholin-4-ylethyl)amino]methylene}cyclohexane-1,3-dione | Moderate antitumor activity |
5-(3,4-Dichlorophenyl)-2-{[(2-piperidin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione | Enhanced antibacterial properties |
These comparisons suggest that modifications to the piperazine structure can lead to variations in biological activity.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O2/c20-16-2-1-13(9-17(16)21)14-10-18(25)15(19(26)11-14)12-23-5-8-24-6-3-22-4-7-24/h1-2,9,12,14,22,25H,3-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQCFWSPNQWYPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC(=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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